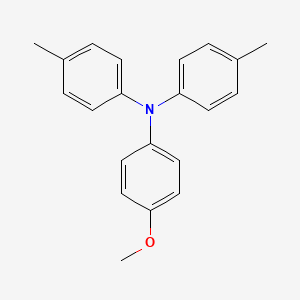
4-Methoxy-N,N-bis(4-methylphenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-N,N-bis(4-methylphenyl)aniline is an organic compound with the molecular formula C21H21NO. It is a derivative of aniline, where the nitrogen atom is substituted with two 4-methylphenyl groups and one 4-methoxy group. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N,N-bis(4-methylphenyl)aniline typically involves the reaction of 4-methoxyaniline with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution of the hydrogen atoms on the nitrogen atom with the 4-methylphenyl groups .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N,N-bis(4-methylphenyl)aniline undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reagents like halogens, nitrating agents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-Methoxy-N,N-bis(4-methylphenyl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxy-N,N-bis(4-methylphenyl)aniline involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, depending on the reaction conditions. It can also participate in hydrogen bonding and π-π interactions, influencing its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N,N-dimethylaniline: Similar structure but with dimethyl groups instead of 4-methylphenyl groups.
4-Methoxy-N,N-bis(4-chlorophenyl)aniline: Similar structure but with 4-chlorophenyl groups instead of 4-methylphenyl groups.
Uniqueness
4-Methoxy-N,N-bis(4-methylphenyl)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it suitable for specific applications in organic synthesis and material science .
Properties
CAS No. |
61600-39-3 |
|---|---|
Molecular Formula |
C21H21NO |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-4-methyl-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C21H21NO/c1-16-4-8-18(9-5-16)22(19-10-6-17(2)7-11-19)20-12-14-21(23-3)15-13-20/h4-15H,1-3H3 |
InChI Key |
PVSKOSZTDMAQLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















